Maximum Steady-State Transdermal Flux: MN Delivers 187-Fold Higher Drug Through Human Skin Than Nicotinic Acid and 4.5-Fold Higher Than Ethyl Nicotinate
In a direct head-to-head comparison using side-by-side diffusion cells with excised Thai human skin at 37 °C, methyl nicotinate (MN) achieved a maximum steady-state flux (J) of 10.3493 mmol/cm²/hr from a saturated aqueous solution—approximately 187-fold higher than the parent nicotinic acid (NA; J = 0.0552 mmol/cm²/hr), 4.5-fold higher than ethyl nicotinate (EN; J = 2.2962 mmol/cm²/hr), and 28.7-fold higher than butyl nicotinate (BN; J = 0.3604 mmol/cm²/hr) [1]. The corresponding permeability coefficients (kₚ) were MN: 5.7496 × 10⁻⁷ cm/sec, EN: 2.614 × 10⁻⁶ cm/sec, BN: 9.6539 × 10⁻⁷ cm/sec, and NA: 5.3093 × 10⁻⁸ cm/sec. Notably, the total (ester + NA) flux from a saturated solution of ester prodrugs was highest for MN among all esters tested, confirming that MN's favorable balance of aqueous solubility and lipophilicity uniquely maximizes the total amount of drug delivered across human skin per unit time [1][2].
| Evidence Dimension | Maximum steady-state transdermal flux (J) through excised human skin |
|---|---|
| Target Compound Data | MN: J = 10.3493 mmol/cm²/hr; kₚ = 5.7496 × 10⁻⁷ cm/sec |
| Comparator Or Baseline | NA (nicotinic acid): J = 0.0552 mmol/cm²/hr; EN (ethyl nicotinate): J = 2.2962 mmol/cm²/hr; BN (butyl nicotinate): J = 0.3604 mmol/cm²/hr |
| Quantified Difference | MN/NA flux ratio: ~187.5:1; MN/EN flux ratio: ~4.5:1; MN/BN flux ratio: ~28.7:1 |
| Conditions | Side-by-side horizontal diffusion cell; excised Thai human full-thickness skin; saturated aqueous donor solution; 37 °C; HPLC quantification |
Why This Matters
For procurement decisions, MN's 187-fold flux advantage over NA and 4.5-fold advantage over its closest ester analog EN means that topical formulations can achieve equivalent drug delivery with dramatically lower applied concentrations, reducing excipient burden, minimizing skin irritation risk, and enabling more compact dosage forms—directly impacting cost-of-goods and patient compliance.
- [1] Rittirod T, Panomsuk S, Tessiri T, Sakolchai S, Sua-in S, Hatanaka T. Transportation and metabolism of prodrugs in Thai human skin. Thai J Pharm Sci. 2002;26(1-2):1-14. View Source
- [2] Rittirod T, Hatanaka T, Uraki A, Hino K, Katayama K, Koizumi T. Simultaneous transport and metabolism of nicotinic acid derivatives in hairless mouse skin. Biol Pharm Bull. 1999;22(3):305-309. doi:10.1248/bpb.22.305. PMID: 10220289. View Source
